Pyridoxal 3-fluorobenzoyl hydrazone

Vue d'ensemble

Description

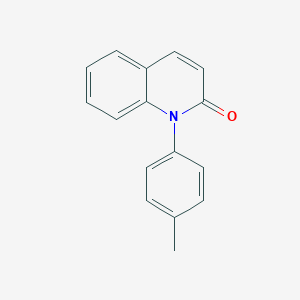

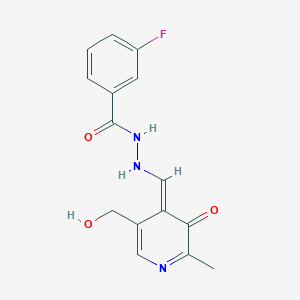

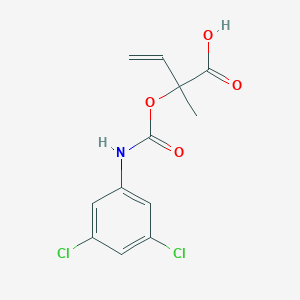

Pyridoxal 3-fluorobenzoyl hydrazone is a research compound. It has a molecular formula of C15H14FN3O3 and a molecular weight of 303.29 g/mol .

Synthesis Analysis

Hydrazones, such as Pyridoxal 3-fluorobenzoyl hydrazone, can be synthesized by combining suitable aldehydes with hydrazides . The synthesis of hydrazones can be achieved through various approaches including solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis

The molecular structure of Pyridoxal 3-fluorobenzoyl hydrazone consists of 15 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis

Hydrazones, including Pyridoxal 3-fluorobenzoyl hydrazone, are known to undergo post-synthetic modifications in reactions with aldehydes . The reaction profiles and times can be monitored using chemometric analysis .Physical And Chemical Properties Analysis

Pyridoxal 3-fluorobenzoyl hydrazone has a molecular weight of 303.28800 and a density of 1.34g/cm3 .Applications De Recherche Scientifique

Pyridoxal 3-fluorobenzoyl hydrazone (PmFBH), along with other analogs, has been studied for its iron chelation properties. These compounds are primarily neutral at physiological pH, which allows them to pass through cell membranes and access intracellular iron pools, potentially making them suitable for oral iron chelation therapy (Richardson et al., 1990).

The stability of Pyridoxal 3-fluorobenzoyl hydrazone and its analogs in various pH environments has been analyzed. These compounds remain stable at physiological pH but undergo hydrolysis in strongly acidic or basic solutions. This stability is crucial for their effectiveness as orally administered chelators (Richardson et al., 2005).

Pyridoxal 3-fluorobenzoyl hydrazone has demonstrated efficacy in reducing iron uptake in hepatocytes, suggesting its potential for iron-chelation therapy. It has shown more effectiveness in reducing iron uptake than in mobilizing hepatocyte iron (Baker et al., 1992).

In a study focusing on the iron chelation of various ligands including Pyridoxal 3-fluorobenzoyl hydrazone, it was found that these compounds bind calcium(II) weakly and magnesium(II) slightly more strongly. They also bind zinc(II) significantly, suggesting a potential for selective chelation at physiological pH (Richardson et al., 1989).

Pyridoxal 3-fluorobenzoyl hydrazone, among other hydrazones, has been evaluated for its potential to stimulate iron release from macrophages, reticulocytes, and hepatocytes. This study highlights its role in mobilizing iron in various cell types (Ponka et al., 1988).

Safety And Hazards

Orientations Futures

Hydrazones, including Pyridoxal 3-fluorobenzoyl hydrazone, have shown potential in the field of medicinal chemistry due to their broad spectrum of biological activities . They have been evaluated for their antimycobacterial activity and have shown promising results . Therefore, they are considered promising candidates for future developments of antitubercular drugs .

Propriétés

IUPAC Name |

3-fluoro-N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O3/c1-9-14(21)13(11(8-20)6-17-9)7-18-19-15(22)10-3-2-4-12(16)5-10/h2-7,20-21H,8H2,1H3,(H,19,22)/b18-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZPGNKEAITVCX-CNHKJKLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC(=CC=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)/C=N/NC(=O)C2=CC(=CC=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70877726 | |

| Record name | Pyridoxal m-Fluorophenyl-acyl hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70877726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridoxal 3-fluorobenzoyl hydrazone | |

CAS RN |

116324-91-5 | |

| Record name | Pyridoxal 3-fluorobenzoyl hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116324915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B56208.png)

![[(6S,7S,13S,17S)-6-[(6S,7S,13S,17S)-17-acetyloxy-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B56212.png)

![Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)- (9CI)](/img/structure/B56230.png)